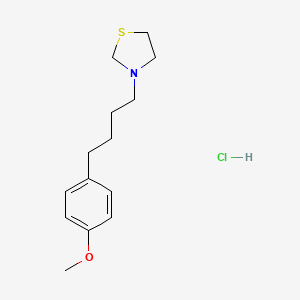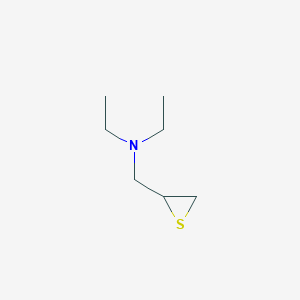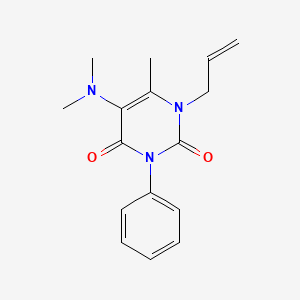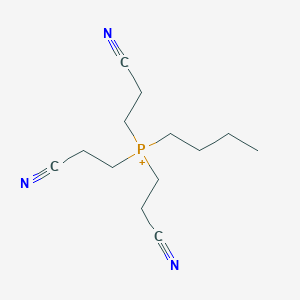
Butyl-tris(2-cyanoethyl)phosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl-tris(2-cyanoethyl)phosphanium is a tertiary phosphine compound characterized by the presence of a butyl group and three 2-cyanoethyl groups attached to a phosphorus atom. This compound is part of a broader class of organophosphorus compounds, which are known for their diverse applications in various fields, including catalysis, material science, and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl-tris(2-cyanoethyl)phosphanium typically involves the reaction of butylphosphine with acrylonitrile. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:
Butylphosphine+3Acrylonitrile→this compound
The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions. Solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Butyl-tris(2-cyanoethyl)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyanoethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Amino derivatives.
Substitution: Various substituted phosphines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butyl-tris(2-cyanoethyl)phosphanium has several applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of butyl-tris(2-cyanoethyl)phosphanium involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical reactions. The cyanoethyl groups can also engage in interactions with other molecules, influencing the compound’s reactivity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
Tris(2-cyanoethyl)phosphine: Lacks the butyl group, resulting in different reactivity and applications.
Butylphosphine: Lacks the cyanoethyl groups, leading to distinct chemical properties.
Tris(2-cyanoethyl)phosphine oxide: An oxidized form with different chemical behavior.
Uniqueness
Butyl-tris(2-cyanoethyl)phosphanium is unique due to the presence of both butyl and cyanoethyl groups, which confer specific reactivity and coordination properties. This combination makes it a versatile compound in various chemical processes and applications.
Propiedades
Número CAS |
37872-37-0 |
|---|---|
Fórmula molecular |
C13H21N3P+ |
Peso molecular |
250.30 g/mol |
Nombre IUPAC |
butyl-tris(2-cyanoethyl)phosphanium |
InChI |
InChI=1S/C13H21N3P/c1-2-3-10-17(11-4-7-14,12-5-8-15)13-6-9-16/h2-6,10-13H2,1H3/q+1 |
Clave InChI |
YRZGIQFZSYIEPV-UHFFFAOYSA-N |
SMILES canónico |
CCCC[P+](CCC#N)(CCC#N)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-{2,5-Diethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}diazene-1-sulfonic acid](/img/structure/B14676516.png)
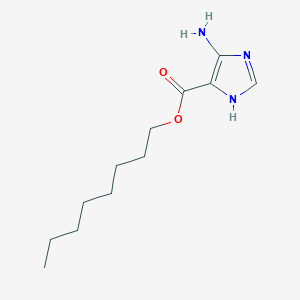
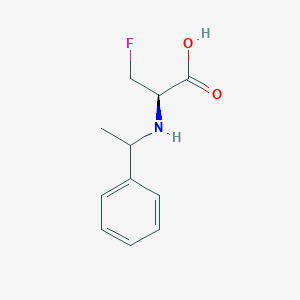
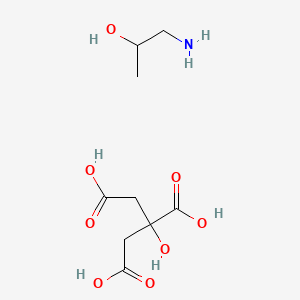
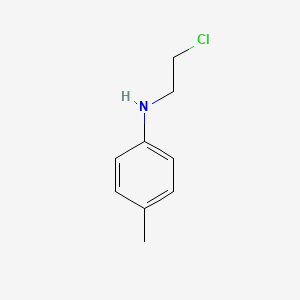
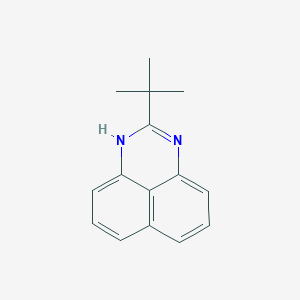
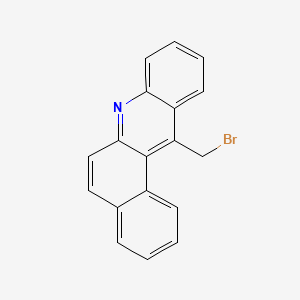
![1,2,3,4,7,7-Hexabromo-5-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14676547.png)
![(3Z)-1,7,7-trimethyl-3-(piperidin-1-ylmethylidene)bicyclo[2.2.1]heptan-2-one](/img/structure/B14676550.png)
